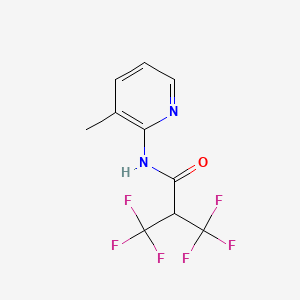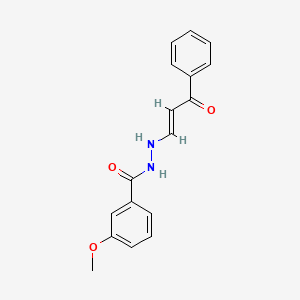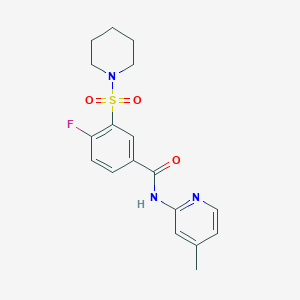![molecular formula C14H23NO B5133987 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine](/img/structure/B5133987.png)
4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMBM, and it is a bicyclic morpholine derivative that has been synthesized through various methods. The synthesis of DMBM is of great interest to researchers due to its potential applications in the field of medicinal chemistry and drug discovery.
作用机制
The mechanism of action of DMBM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to interact with various receptors, including GABA-A receptors and NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
DMBM has been found to possess a variety of biochemical and physiological effects. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, as well as analgesic and anti-inflammatory effects. Additionally, DMBM has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using DMBM in laboratory experiments is its high potency and selectivity. This compound has been found to be highly effective at modulating neurotransmitter systems in the brain, making it a useful tool for studying the mechanisms of various neurological disorders. However, one of the limitations of using DMBM in laboratory experiments is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in certain applications.
未来方向
There are many potential future directions for research on DMBM. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of DMBM derivatives as potential treatments for various neurological disorders, including epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanisms of action of DMBM and its potential therapeutic applications.
合成方法
DMBM can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions and the use of organolithium reagents. One of the most common methods for synthesizing DMBM involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with morpholine in the presence of a palladium catalyst. This reaction results in the formation of DMBM as the major product.
科学研究应用
DMBM has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to possess a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
属性
IUPAC Name |
4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2)12-4-3-11(13(14)9-12)10-15-5-7-16-8-6-15/h3,12-13H,4-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWCYHMXKVZYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5133904.png)
acetate](/img/structure/B5133911.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5133927.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5133935.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)
![N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133946.png)

![butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5133953.png)
![ethyl 2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5133954.png)
![2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5133961.png)


![4-[(4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5133996.png)